Amrubicin hydrochloride

Catalog No.
S548596
CAS No.
92395-36-3
M.F
C25H26ClNO9
M. Wt
519.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amrubicin hydrochloride

CAS Number

92395-36-3

Product Name

Amrubicin hydrochloride

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C25H26ClNO9

Molecular Weight

519.9 g/mol

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N

SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride, (7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride, amrubicin, amrubicin hydrochloride, SM 5887, SM-5887

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl

Description

The exact mass of the compound Amrubicin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Amrubicin hydrochloride is a synthetic anthracycline derivative, specifically classified as a third-generation anticancer agent. It is structurally similar to doxorubicin, but features a notable modification where the hydroxyl group at the 9-position is replaced by an amino group. This alteration enhances its efficacy against various cancers, particularly small cell lung cancer (SCLC). Amrubicin is converted in the body to its active metabolite, amrubicinol, which exhibits significantly greater potency—between 5 to 54 times more effective than amrubicin itself .

That contribute to its biological activity:

  • Topoisomerase II Inhibition: Amrubicin and its metabolite stabilize the cleavable complex formed by DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks .
  • Reduction to Amrubicinol: The C-13 ketone group of amrubicin is reduced by carbonyl reductase, converting it into amrubicinol, which is responsible for much of the drug's cytotoxic effects .
  • DNA Intercalation: Although amrubicin intercalates into DNA, its affinity for DNA is lower than that of doxorubicin, resulting in a different intracellular distribution and effectiveness .

The primary mechanism of action for amrubicin hydrochloride involves inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the stabilization of the DNA-topoisomerase II complex, resulting in double-strand breaks that trigger apoptosis in cancer cells. Additionally, amrubicin exhibits some degree of DNA intercalation, although this activity is less pronounced compared to doxorubicin . The drug has shown promising efficacy in treating relapsed SCLC, with response rates reported between 44% and 52% in clinical trials .

The synthesis of amrubicin hydrochloride involves several steps:

  • Starting Material: The synthesis typically begins with a precursor compound that undergoes various chemical modifications.
  • Chemical Modifications: These include changing functional groups (e.g., converting -OH to -NH₂) and glycosylation processes that ultimately yield the final product .
  • Total Synthesis: Notably, amrubicin was developed through total chemical synthesis rather than being derived from natural sources, which allows for greater control over its structural properties .
  • Purification: After synthesis, purification steps such as chromatography are employed to isolate the desired compound from reaction mixtures.

Amrubicin hydrochloride is primarily used in oncology for treating small cell lung cancer, especially in cases where patients have relapsed after previous therapies. Its ability to induce apoptosis in cancer cells makes it a valuable option in chemotherapy regimens . Additionally, ongoing research explores its potential use against other types of cancers.

Studies on drug interactions involving amrubicin hydrochloride indicate that it can interact with various enzymes involved in drug metabolism. Key interactions include:

  • Cytochrome P450 Enzymes: Amrubicin's metabolism may be influenced by cytochrome P450 enzymes, which could affect its pharmacokinetics and efficacy .
  • Other Chemotherapeutic Agents: Co-administration with other drugs may alter the effectiveness or toxicity profile of amrubicin; thus, careful monitoring is recommended during combination therapies.

Amrubicin hydrochloride shares structural similarities with other anthracyclines but possesses unique features that enhance its therapeutic profile. Below are some comparable compounds:

CompoundStructural FeaturesUnique Aspects
DoxorubicinHydroxyl group at position 9Higher affinity for DNA; widely used in various cancers
IdarubicinSimilar structure but different side chainsMore potent than doxorubicin; used in acute leukemias
DaunorubicinHydroxyl group at position 9Primarily used for acute myeloid leukemia
EpirubicinHydroxyl group at position 9Used primarily in breast cancer therapy

Amrubicin’s modification at the 9-position (amino instead of hydroxyl) contributes to its distinct mechanism of action and effectiveness against certain cancers while minimizing some side effects associated with traditional anthracyclines like doxorubicin .

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EUL6MP8FZW

Pharmacology

Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Wikipedia

Amrubicin hydrochloride

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-07-15
1: Inoue A, Sugawara S, Maemondo M, Mori Y, Oizumi S, Harada M, Taima K, Morikawa N, Ishida T, Kinoshita I, Watanabe H, Suzuki T, Nakagawa T, Saito R, Nukiwa T. Randomized phase II trial comparing amrubicin with re-challenge of platinum doublet in patients with sensitive-relapsed small-cell lung cancer: North Japan Lung Cancer Study Group trial 0702. Lung Cancer. 2015 Jul;89(1):61-5. doi: 10.1016/j.lungcan.2015.04.012. Epub 2015 May 4. PubMed PMID: 26004087.
2: Miura S, Kaira K, Kaira R, Akamatsu H, Ono A, Shukuya T, Tsuya A, Nakamura Y, Kenmotsu H, Naito T, Murakami H, Takahashi T, Endo M, Yamamoto N. The efficacy of amrubicin on central nervous system metastases originating from small-cell lung cancer: a case series of eight patients. Invest New Drugs. 2015 Jun;33(3):755-60. doi: 10.1007/s10637-015-0233-7. Epub 2015 Apr 7. PubMed PMID: 25846908.
3: Ogawara D, Nakamura Y, Fukuda M, Nakatomi K, Yamaguchi H, Motoshima K, Mizoguchi K, Nakano H, Takemoto S, Gyotoku H, Nagashima S, Kohno S. Phase I/II study of amrubicin and nedaplatin in patients with untreated, advanced, non-small cell lung cancer. Chemotherapy. 2014;60(3):180-4. doi: 10.1159/000371870. Epub 2015 Mar 25. PubMed PMID: 25823897.
4: Nio K, Arita S, Isobe T, Kusaba H, Kohashi K, Kajitani T, Tamura S, Hirano G, Mitsugi K, Makiyama A, Esaki T, Ariyama H, Oda Y, Akashi K, Baba E. Amrubicin monotherapy for patients with extrapulmonary neuroendocrine carcinoma after platinum-based chemotherapy. Cancer Chemother Pharmacol. 2015 Apr;75(4):829-35. doi: 10.1007/s00280-015-2706-y. Epub 2015 Feb 22. PubMed PMID: 25702050.
5: Jalal SI, Hanna N, Zon R, Masters GA, Borghaei H, Koneru K, Badve S, Prasad N, Somaiah N, Wu J, Yu Z, Einhorn L. Phase I Study of Amrubicin and Cyclophosphamide in Patients With Advanced Solid Organ Malignancies: HOG LUN 07-130. Am J Clin Oncol. 2014 Dec 10. [Epub ahead of print] PubMed PMID: 25503432.
6: Inoue A, Sugawara S, Harada M, Kobayashi K, Kozuki T, Kuyama S, Maemondo M, Asahina H, Hisamoto A, Nakagawa T, Hotta K, Nukiwa T. Phase II study of Amrubicin combined with carboplatin for thymic carcinoma and invasive thymoma: North Japan Lung Cancer group study 0803. J Thorac Oncol. 2014 Dec;9(12):1805-9. doi: 10.1097/JTO.0000000000000362. PubMed PMID: 25393793.
7: von Pawel J, Jotte R, Spigel DR, O'Brien ME, Socinski MA, Mezger J, Steins M, Bosquée L, Bubis J, Nackaerts K, Trigo JM, Clingan P, Schütte W, Lorigan P, Reck M, Domine M, Shepherd FA, Li S, Renschler MF. Randomized phase III trial of amrubicin versus topotecan as second-line treatment for patients with small-cell lung cancer. J Clin Oncol. 2014 Dec 10;32(35):4012-9. doi: 10.1200/JCO.2013.54.5392. Epub 2014 Nov 10. PubMed PMID: 25385727.
8: Yardley DA, Raefsky E, Hainsworth JD, Burris HA 3rd, Priego V, Inclan A. Amrubicin as second- or third-line treatment for women with metastatic HER2-negative breast cancer: a Sarah Cannon Research Institute phase 1/2 trial. Breast Cancer Res Treat. 2014 Dec;148(3):535-40. doi: 10.1007/s10549-014-3189-y. Epub 2014 Nov 6. PubMed PMID: 25374098.
9: Fukushima T, Gomi D, Kobayashi T, Sekiguchi N, Sakamoto A, Sasaki S, Koizumi T. Successful salvage chemotherapy with amrubicin for invasive thymoma associated with myasthenia gravis. Jpn J Clin Oncol. 2014 Nov;44(11):1120-2. doi: 10.1093/jjco/hyu136. Epub 2014 Sep 19. PubMed PMID: 25240023.
10: Ikeda T, Fukuda M, Nakamura Y, Kinoshita A, Senju H, Nakano H, Kitazaki T, Ogawara D, Taniguchi H, Motoshima K, Yamaguchi H, Nakatomi K, Shimada M, Nagashima S, Tsukamoto K, Kohno S; Nagasaki Thoracic Oncology Group. A phase II study of amrubicin and carboplatin for previously untreated patients with extensive-disease small cell lung cancer. Cancer Chemother Pharmacol. 2014 Sep;74(3):497-502. doi: 10.1007/s00280-014-2527-4. Epub 2014 Jul 18. PubMed PMID: 25034978.

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